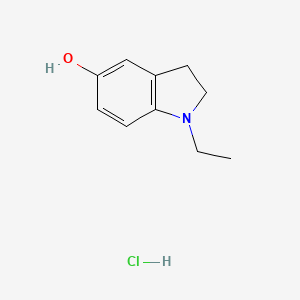

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride

Vue d'ensemble

Description

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system with an ethyl group at the 1-position and a hydroxyl group at the 5-position, combined with a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride typically involves the Fischer indole synthesis. This method includes the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the reaction involves:

Starting Materials: Phenylhydrazine, ethyl aldehyde, and hydrochloric acid.

Reaction Conditions: The reaction is carried out under reflux with glacial acetic acid and concentrated hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Oxidation: Formation of 1-ethyl-2,3-dihydroindol-5-one.

Reduction: Formation of 1-ethyl-2,3,4,5-tetrahydroindol-5-ol.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes and receptors in biological systems.

Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

- 1-Methyl-2,3-dihydroindol-5-ol;hydrochloride

- 1-Propyl-2,3-dihydroindol-5-ol;hydrochloride

- 1-Butyl-2,3-dihydroindol-5-ol;hydrochloride

Comparison:

- Uniqueness: The ethyl group at the 1-position of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride provides distinct steric and electronic properties compared to its methyl, propyl, and butyl analogs.

- Biological Activity: The specific substitution pattern can influence the compound’s biological activity, making it more or less potent in various applications.

Activité Biologique

Overview

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride is an indole derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole ring system with an ethyl group at the 1-position and a hydroxyl group at the 5-position, which contributes to its unique properties and biological interactions.

The synthesis of this compound typically employs the Fischer indole synthesis method, involving the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction conditions include:

- Starting Materials : Phenylhydrazine, ethyl aldehyde, hydrochloric acid.

- Reaction Conditions : Reflux with glacial acetic acid and concentrated hydrochloric acid.

This compound can undergo various chemical reactions such as oxidation and reduction, leading to different derivatives that may exhibit altered biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its activity has been evaluated against various bacterial strains, including drug-resistant strains. For instance, studies have shown that derivatives of similar indole compounds possess minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 0.5 | |

| Similar Indole Derivative | Staphylococcus epidermidis | 1.0 | |

| Similar Indole Derivative | Escherichia coli | 8.0 |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, indicating a possible role in cancer therapy. The mechanism of action involves interaction with specific molecular targets in cancer cells, which may lead to cell cycle arrest and induction of apoptosis.

Study on Antimicrobial Activity

In a comprehensive study, researchers synthesized several indole derivatives and tested their antibacterial activity against a panel of clinical isolates. The findings demonstrated that compounds with longer carbon chains exhibited enhanced antibacterial activity. For example, compounds with C5–C6 chains were notably effective against resistant strains while maintaining low cytotoxicity towards human cells .

Cytotoxicity Assessment

Cytotoxicity assays revealed that while some derivatives showed promising antibacterial effects, they also exhibited varying degrees of cytotoxicity. The IC50 values for certain derivatives ranged from 13 μg/mL to over 50 μg/mL depending on the structure of the side chains attached to the indole nucleus . This highlights the importance of structural modifications in balancing efficacy and safety.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. This interaction can lead to modulation of critical signaling pathways involved in cell proliferation and apoptosis. The specificity of these interactions is influenced by the compound's structural features.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-Methyl-2,3-dihydroindol-5-ol;hydrochloride | Methyl group at 1-position | Lower antimicrobial activity |

| 1-Propyl-2,3-dihydroindol-5-ol;hydrochloride | Propyl group at 1-position | Moderate anticancer effects |

| 1-Butyl-2,3-dihydroindol-5-ol;hydrochloride | Butyl group at 1-position | Enhanced cytotoxicity |

The ethyl substitution in this compound provides distinct steric and electronic properties that may enhance its biological activity compared to its methyl or propyl analogs.

Propriétés

IUPAC Name |

1-ethyl-2,3-dihydroindol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-11-6-5-8-7-9(12)3-4-10(8)11;/h3-4,7,12H,2,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWENNDPAVYTSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-57-8 | |

| Record name | 1-ethyl-2,3-dihydro-1H-indol-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.